molecular formula C19H22N4O B2552634 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-16-9

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

Cat. No.: B2552634
CAS No.: 380388-16-9
M. Wt: 322.412
InChI Key: OTGZSSWDGWKZSQ-UHFFFAOYSA-N
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Description

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrazolo[1,5-a]quinazoline core with an ethylpiperidinyl substituent, making it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]quinazoline core, followed by the introduction of the ethylpiperidinyl group and the aldehyde functionality. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation reactions. Specific reagents and conditions vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde stands out due to its unique combination of a pyrazolo[1,5-a]quinazoline core with an ethylpiperidinyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-14-8-6-7-11-22(14)18-15-9-4-5-10-17(15)23-19(20-18)16(12-24)13(2)21-23/h4-5,9-10,12,14H,3,6-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZSSWDGWKZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC3=C(C(=NN3C4=CC=CC=C42)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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